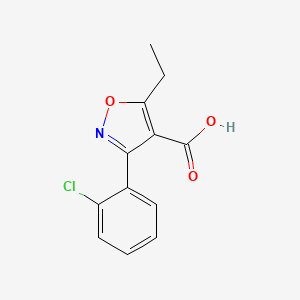

3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGZNDDUHHKCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition Approach

The primary synthetic route to 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid involves a [3+2] cycloaddition reaction. This method typically proceeds through the reaction of hydroxyimoyl halides (precursors to nitrile oxides) with dipolarophiles under mild basic conditions such as sodium bicarbonate (NaHCO3) at ambient temperature. The dipolarophile in this case is generally a substituted alkene or alkyne that facilitates the formation of the isoxazole ring system.

- The hydroxyimoyl halide is generated in situ or prepared separately.

- The reaction occurs under mild conditions, often at room temperature, which helps preserve sensitive functional groups.

- The base (NaHCO3) neutralizes acidic byproducts and promotes cycloaddition efficiency.

This approach yields the isoxazole core with the 2-chlorophenyl substituent at the 3-position and the ethyl group at the 5-position, while the carboxylic acid functionality is introduced either pre- or post-cycloaddition depending on the synthetic design.

Industrial Production Enhancements

For industrial-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent mixing. This technology enhances yield and reproducibility while minimizing side reactions. Additionally, green chemistry principles are increasingly integrated:

- Solvent-free conditions or use of environmentally benign solvents.

- Recyclable catalysts to reduce waste.

- Process intensification to improve energy efficiency.

Such strategies aim to make the production of 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid more sustainable and economically viable.

Alternative Synthetic Strategies and Related Methodologies

Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles

A notable approach involves the conversion of 5-chloroisoxazoles to reactive intermediates such as 2H-azirine-2-carbonyl chlorides via FeCl2-catalyzed isomerization at room temperature. These intermediates can then be reacted with nucleophiles to form various derivatives including amides, esters, and anhydrides.

- This method highlights the utility of 5-chloroisoxazoles as versatile starting materials.

- The reaction proceeds rapidly under mild conditions.

- Use of ortho-substituted pyridines (e.g., 2-picoline) as bases improves yields and selectivity.

- The process can be tuned by varying nucleophiles and reaction conditions to access diverse functionalized products.

Though focused on derivatives, this pathway underscores the synthetic flexibility of chloro-substituted isoxazoles and may be adapted for the preparation or modification of 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid or its analogs.

Detailed Research Findings and Reaction Optimization

Base Selection and Yield Optimization in Acylation Reactions

In the preparation of amide derivatives from 5-chloroisoxazoles, the choice of base critically influences the yield. Experimental data show:

| Entry | Base | Isolated Yield (%) |

|---|---|---|

| 1 | 2-(trimethylsilyl)pyridine | 63 |

| 2 | Pyridine | 40 |

| 3 | 2-Phenylpyridine | 58 |

| 4 | 2-Picoline | 90 |

| 5 | 2,6-Lutidine | 89 |

| 6 | DMAP | 25 |

| 7 | Triethylamine | 49 |

| 8 | Diisopropylethylamine | 65 |

The best yields are obtained with 2-picoline and 2,6-lutidine, bases with ortho-substituents that likely stabilize reactive intermediates and suppress side reactions.

Influence of Water and Additives on Anhydride Formation

Trace water plays a significant role in the formation of anhydrides from acid chlorides derived from chloroisoxazoles. Controlled addition of water (e.g., 0.2 equivalents) enhances anhydride yield by facilitating hydrolysis to the acid, which then reacts with the acid chloride to form anhydride. Both excess and deficiency of water reduce yields, indicating a delicate balance is necessary.

Additives such as ethyl chloroformate can further improve amide formation by neutralizing excess amine and preventing azirine ring decomposition, thereby enhancing overall reaction efficiency.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [3+2] Cycloaddition | Hydroxyimoyl halides + dipolarophiles, NaHCO3, ambient temperature | Mild conditions, direct isoxazole formation | Requires preparation of hydroxyimoyl halides |

| Continuous Flow Industrial Synthesis | Flow reactors, green solvents, recyclable catalysts | High yield, scalable, sustainable | Requires specialized equipment |

| Fe(II)-Catalyzed Isomerization | 5-Chloroisoxazoles, FeCl2 catalyst, 2-picoline | Rapid, mild, versatile intermediate formation | Sensitive to moisture and nucleophile choice |

| Amidoxime-Carboxylic Acid Cyclodehydration (Related) | Amidoximes, carboxylic acids, EDC, HOAt, triethylamine, heat | One-pot, parallel synthesis | Specific to oxadiazoles, not direct for isoxazoles |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl vs. Methyl Substitution

Replacing the ethyl group (C₂H₅) at the 5-position with a methyl group (CH₃) significantly alters molecular weight and lipophilicity. For example:

*LogP values estimated using ChemDraw software.

†Calculated from molecular formula.

‡Purity data from analogs with similar storage conditions .

Dihydroisoxazole Derivatives

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 522615-29-8) introduces a saturated dihydroisoxazole ring, reducing aromaticity and rigidity. This structural change may affect receptor binding kinetics due to altered conformational flexibility .

Halogen and Phenyl Substituent Variations

Chlorophenyl vs. Bromophenyl Substitution

Replacing the 2-chlorophenyl group with a 4-bromophenyl moiety (as in 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, CAS 1463808-08-3) increases molecular weight (296.12 vs. 251.67) and introduces a heavier halogen. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets .

Positional Isomerism

The 2-chlorophenyl substituent in the target compound contrasts with the 4-chlorophenyl group in 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl derivatives (e.g., CAS 1373156-28-5).

Functional Group Modifications

Carboxylic Acid vs. Carboxamide

Replacing the carboxylic acid with a carboxamide group (e.g., 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) eliminates the acidic proton, reducing solubility in aqueous media but enhancing metabolic stability. notes that such carboxamide derivatives act as TGR5 agonists but show low recruitment of α-arrestins and GRK2, suggesting functional group-dependent signaling bias .

Sulfonamide and Complex Side Chains

Compounds like 3-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide (CAS MFCD01820153) introduce sulfonamide and ethyl-linked aromatic groups.

Biological Activity

3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on cellular mechanisms, potential therapeutic applications, and research findings surrounding its efficacy.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀ClNO₃

- SMILES : CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O

- InChIKey : LKGZNDDUHHKCIB-UHFFFAOYSA-N

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and ethyl groups enhances its lipophilicity and potential for interaction with biological targets.

Cellular Effects

Research indicates that 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid influences various cellular pathways:

- Gene Expression Modulation : The compound has been shown to modulate transcription factors that alter gene expression profiles in different cell types.

- Metabolic Impact : It affects key metabolic enzymes, leading to changes in metabolite levels and overall metabolic flux.

Molecular Mechanism

The mechanism of action involves binding interactions with biomolecules:

- Enzyme Interaction : It can inhibit cytochrome P450 enzymes by binding to their active sites, thus preventing substrate metabolism.

- Stability and Degradation : The compound remains stable under standard laboratory conditions but may degrade when exposed to light or heat over time. Long-term exposure studies reveal persistent changes in cellular function even after degradation.

Applications in Research

3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid has several applications across various fields:

- Medicinal Chemistry : Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

- Biological Research : Used as a tool compound to study enzyme inhibition and receptor modulation.

- Industrial Applications : Explored for developing new agrochemicals and pharmaceuticals .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- In vitro assays demonstrated that the compound exhibits cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The observed IC₅₀ values indicate significant potency compared to established chemotherapeutics like doxorubicin .

| Cell Line | IC₅₀ (µM) | Comparison Compound |

|---|---|---|

| CEM-13 | 10.38 | Doxorubicin |

| MCF-7 | 0.65 | Doxorubicin |

Mechanistic Studies

Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines. Western blotting indicated increased p53 expression levels and caspase activation, suggesting a mechanism involving programmed cell death pathways .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves cyclization of intermediates derived from substituted benzoximes and ketones. For example, analogous methods for related isoxazole derivatives use o-chlorobenzoxime chloride and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination with phosphorus pentachloride . Optimization strategies include:

- Temperature Control : Maintaining temperatures below 80°C during cyclization to minimize side reactions.

- Catalyst Screening : Testing bases like NaOH vs. KOH to enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting materials.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., chlorophenyl and ethyl groups).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of similar oxazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare observed values with literature data (e.g., discrepancies >2°C may indicate impurities) .

Q. How should researchers address discrepancies in observed vs. literature melting points during purity assessment?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol/water mixtures to remove impurities.

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphic forms or solvates.

- Elemental Analysis : Confirm C, H, N, and Cl content to rule out stoichiometric errors .

Advanced Research Questions

Q. What mechanistic insights can guide the optimization of chlorination steps in the synthesis of this compound?

- Methodological Answer : The final chlorination step using phosphorus pentachloride (PCl₅) may compete with side reactions (e.g., over-chlorination). Strategies include:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal stopping points.

- Alternative Chlorinating Agents : Test SOCl₂ or oxalyl chloride for milder conditions and better selectivity .

Q. How can computational chemistry models predict the reactivity or stability of 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess hydrolytic stability of the oxazole ring.

- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., DMSO vs. water) to predict solubility trends.

- Reactivity Descriptors : Use frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for functionalization .

Q. What strategies are recommended for resolving contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., tautomerism in oxazole rings).

- Synchrotron Radiation : High-resolution X-ray diffraction can clarify bond-length discrepancies in crystallographic models .

- Dynamic NMR Experiments : Probe temperature-dependent shifts to detect conformational flexibility.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data from HPLC purity assays vs. elemental analysis?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phases (e.g., acetonitrile/phosphate buffer) to resolve co-eluting impurities.

- Spiking Experiments : Add suspected impurities (e.g., unreacted benzoxime) to confirm retention times.

- Cross-Validation with LC-MS : Correlate HPLC peaks with mass spectra for impurity identification .

Experimental Design

Q. What considerations are critical when designing stability studies for this compound under accelerated degradation conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical Monitoring : Use UPLC-PDA to track degradation products and quantify kinetics.

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to guide formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.